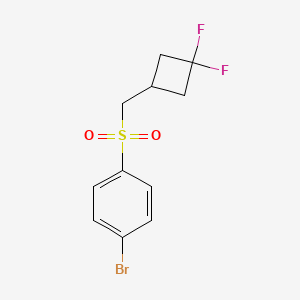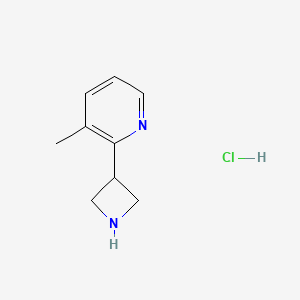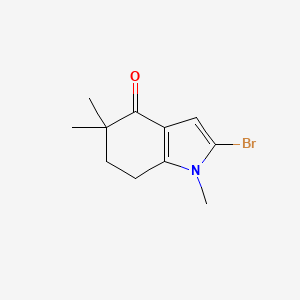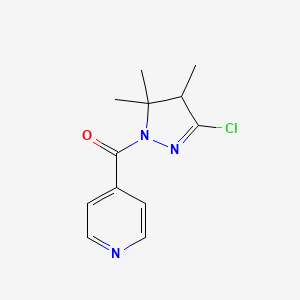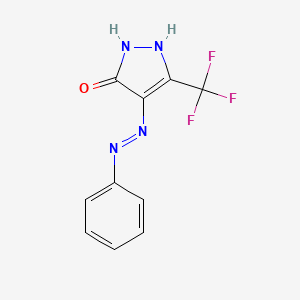
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a trifluoromethyl group at position 3 and a phenylhydrazone group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone typically involves the following steps:
Formation of Pyrazoline Intermediate: The initial step involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates under mild conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced through various methods, including the use of trifluoromethylating agents.
Formation of Phenylhydrazone: Finally, the phenylhydrazone group is introduced by reacting the pyrazole derivative with phenylhydrazine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Bromine, hydrogen peroxide, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various alkylating and acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with proteins and other biomolecules, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: This compound shares the trifluoromethyl group but lacks the phenylhydrazone group.
4,5-Dihydro-1H-pyrazole Derivatives: These compounds have similar structures but different substituents.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have a similar pyrazole ring structure but with additional fused rings.
Uniqueness
4,5-Dihydro-3-(trifluoromethyl)pyrazole-4,5-dione 4-phenylhydrazone is unique due to the presence of both the trifluoromethyl and phenylhydrazone groups, which confer distinct chemical and biological properties . This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7F3N4O |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
4-phenyldiazenyl-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)8-7(9(18)17-16-8)15-14-6-4-2-1-3-5-6/h1-5H,(H2,16,17,18) |
InChI Key |
DWXLGAJAZLIUER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NNC2=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


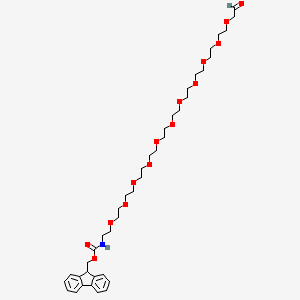
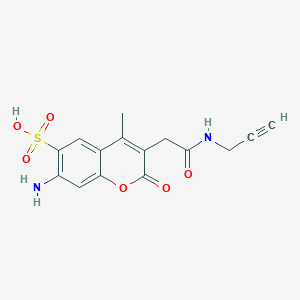
![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)
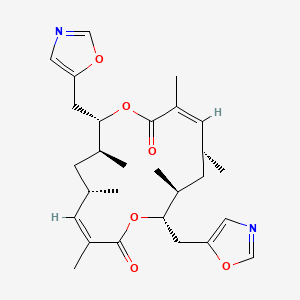
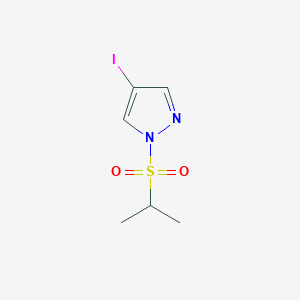
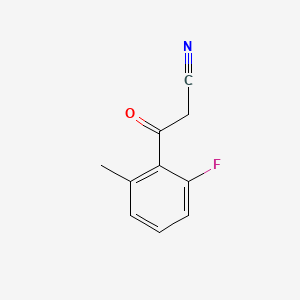
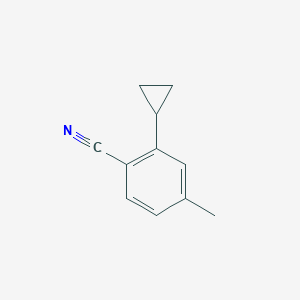

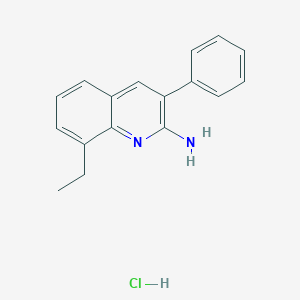
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
